17|A-Hsd10-IN-3
Description
Overview of HSD10 and Its Multifaceted Roles in Cellular Homeostasis
17β-Hydroxysteroid Dehydrogenase Type 10 (HSD10), also known as 3-hydroxyacyl-CoA dehydrogenase type-2, is a multifunctional enzyme primarily located within the mitochondria. mdpi.com Encoded by the HSD17B10 gene on the X chromosome, this homotetrameric protein plays a vital role in several metabolic pathways essential for cellular equilibrium. mdpi.comnih.gov Its functions include the degradation of the amino acid isoleucine and the metabolism of branched-chain fatty acids. medchemexpress.comresearchgate.net
Significance of HSD10 Modulation in Pathological Conditions
Given its central role in cellular processes, the dysregulation of HSD10 is implicated in several human diseases. Mutations in the HSD17B10 gene can lead to HSD10 deficiency, a rare and severe infantile neurodegenerative disorder characterized by psychomotor regression and mitochondrial abnormalities. mdpi.com
Conversely, elevated levels and overexpression of HSD10 are strongly associated with the pathology of Alzheimer's disease (AD). In the brains of AD patients, increased HSD10 activity is thought to disrupt the homeostasis of neuroprotective steroids. Moreover, HSD10 can bind to the amyloid-beta (Aβ) peptide, a hallmark of AD, in a manner that exacerbates Aβ's neurotoxic effects and promotes mitochondrial dysfunction. This interaction is considered a key factor in the progression of neuronal damage seen in AD. The enzyme's upregulation has also been linked to poor treatment outcomes in certain cancers, such as prostate cancer and osteosarcoma, where it may contribute to cell proliferation. Therefore, the modulation of HSD10 activity, specifically its inhibition, is considered a promising therapeutic strategy for these conditions. acs.org
Contextualizing Chemical Modulators within HSD10 Research
The recognition of HSD10 as a druggable target has spurred the development of various chemical modulators designed to inhibit its activity. The primary goals of these inhibitors are to restore neurosteroid balance and to mitigate the toxic synergy between HSD10 and Aβ in the context of Alzheimer's disease. Researchers have explored several distinct chemical classes for HSD10 inhibition.
These classes include:
Benzothiazole-based ureas: This class has received significant attention, leading to the development of submicromolar inhibitors.
Steroidal inhibitors: Derivatives of natural steroids have been synthesized and shown to inhibit HSD10 activity.
Pyrazolopyrimidines: Compounds like AG18051 belong to this class and are potent, well-characterized inhibitors.
The development of these compounds has been crucial for validating HSD10 as a therapeutic target. In vitro and cellular assays have demonstrated that inhibiting HSD10 can protect neurons from Aβ-mediated toxicity and reduce mitochondrial dysfunction. The ongoing research into these chemical modulators is essential for translating the understanding of HSD10's function into viable treatments for neurodegenerative diseases and cancer.
Future Directions and Unexplored Avenues in 17β-HSD10 Inhibitor Research
The development of HSD10 inhibitors has made significant strides, yet several challenges and unexplored areas remain, offering fertile ground for future investigation. A primary ongoing challenge is the design of inhibitors that possess not only high potency but also excellent selectivity and favorable pharmacokinetic profiles, particularly the ability to cross the blood-brain barrier effectively.
One of the key future directions is the deeper exploration of the dual functions of HSD10. Most current inhibitors target the enzyme's catalytic site. However, developing molecules that can specifically disrupt the protein-protein interaction between HSD10 and amyloid-beta, without affecting its essential role in tRNA processing, represents a more nuanced and potentially safer therapeutic strategy. This approach could prevent Aβ-related mitochondrial toxicity while preserving the enzyme's vital homeostatic functions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
6-[[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H38O4/c1-24-13-5-6-20(24)19-10-9-17-16-18(11-15-25(17,2)21(19)12-14-24)29-23(28)8-4-3-7-22(26)27/h9,18-21H,3-8,10-16H2,1-2H3,(H,26,27)/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
VGXKMWPNJIWCNF-FYVXYBBASA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)OC(=O)CCCCC(=O)O |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)OC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Molecular and Functional Characterization of 17β Hydroxysteroid Dehydrogenase Type 10
Enzymatic Functions of HSD10
HSD10 is a multifunctional enzyme with a broad range of substrates, reflecting its involvement in numerous metabolic pathways. mdpi.commdpi.comwikipedia.orgnih.gov It belongs to the alcohol dehydrogenase family and is a member of the short-chain dehydrogenase/reductase (SDR) family. mdpi.com Its diverse catalytic activities are central to the metabolism of steroids, fatty acids, and amino acids. mdpi.comwikipedia.orgnih.govnih.gov The enzyme's active sites are capable of accommodating various substrates, contributing to its functional versatility. wikipedia.org
The enzymatic activity of HSD10 is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH during the oxidation of substrates. researchgate.netnih.gov The enzyme demonstrates broad substrate specificity. sinobiological.comnih.govnih.gov It catalyzes the oxidation/reduction of hydroxy/oxo groups on a wide variety of compounds. nih.gov
Table 2: Substrate Specificity of HSD10
| Substrate Class | Specific Examples | Function |
|---|---|---|
| Steroids | 17β-estradiol, Allopregnanolone (B1667786), 5α-androstanediol, Corticosteroids (C21) medlineplus.govnih.govnih.gov | Inactivation or conversion of potent hormones and neurosteroids |
| Bile Acids | Chenodeoxycholic acid, Cholic acid, Ursodeoxycholic acid nih.gov | Isomerization and conversion |
| Acyl-CoA Derivatives | 2-methyl-3-hydroxybutyryl-CoA, Acetoacetyl-CoA mdpi.comnih.govnih.gov | Isoleucine degradation and fatty acid β-oxidation |
| Fatty Acids | Branched-chain fatty acids medlineplus.govmedlineplus.govnih.gov | β-oxidation |
The enzyme efficiently catalyzes the NADH-dependent reduction of acetoacetyl-CoA. nih.gov Its substrate-binding cavity is relatively large and exposed to the surface, which may explain its ability to bind a wide range of chemically diverse substrates. nih.gov
A key function of HSD10 is its role in the metabolism of sex hormones and neuroactive steroids. nih.govwikipedia.orgresearchgate.netnih.gov This activity is critical for maintaining the physiological balance of these signaling molecules. researchgate.netmedlineplus.gov The enzyme inactivates the potent estrogen, 17β-estradiol, by converting it to the weaker estrone. mdpi.commedlineplus.gov It also participates in androgen metabolism by converting 3α-androstanediol into the potent androgen 5α-dihydrotestosterone (DHT). medlineplus.govnih.gov
Furthermore, HSD10 plays a significant role in regulating neurosteroids, which are crucial for modulating nervous system activity. medlineplus.gov It inactivates neurosteroids such as allopregnanolone and allotetrahydrodeoxycorticosterone, which interact with receptors that prevent brain over-excitation. medlineplus.gov By regulating the levels of these neurosteroids, HSD10 helps maintain normal brain function. nih.govmedlineplus.gov The enzyme is also involved in the catabolism of glucocorticoids and gestagens. nih.gov
HSD10 is essential for several core metabolic processes within the mitochondria. mdpi.comnih.gov It catalyzes the third step in the β-oxidation of fatty acids, particularly branched-chain fatty acids. mdpi.comsinobiological.commedlineplus.govmedlineplus.gov This function was one of the first to be identified, leading to its alternative name, L-3-hydroxyacyl-CoA dehydrogenase (HADII). mdpi.commdpi.comnih.gov
The enzyme also plays an indispensable role in the degradation pathway of the essential amino acid isoleucine. mdpi.comwikipedia.orgnih.govmedtextpublications.com Specifically, HSD10 is responsible for the fifth step of this process, where it converts 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. medlineplus.govmedlineplus.govnih.gov A deficiency in HSD10 function due to mutations blocks this pathway, leading to the accumulation and excretion of isoleucine metabolites like 2-methyl-3-hydroxybutyric acid and tiglylglycine, which serves as a diagnostic marker for HSD10 deficiency. medtextpublications.comnih.gov
Non-Enzymatic Functions of HSD10
Beyond its catalytic activities, HSD10 plays a significant structural and regulatory role within the mitochondria. These non-enzymatic functions are essential for mitochondrial integrity and cell survival, and their disruption is linked to disease pathogenesis. nih.govnih.gov
A pivotal non-enzymatic function of HSD10 is its role as a fundamental component of the mitochondrial ribonuclease P (mtRNase P) complex. nih.govmedlineplus.gov This complex is indispensable for the maturation of mitochondrial transfer RNAs (tRNAs). medlineplus.gov
Formation of the mtRNase P Complex: HSD10 binds with a methyltransferase known as TRMT10C. This sub-complex then associates with a protein-only RNase P enzyme (PRORP, also called MRPP3) to form the functional mtRNase P. nih.gov
tRNA Processing: The mtRNase P complex, with HSD10 as a key subunit (referred to as MRPP2 in this context), is responsible for cleaving the 5' leader sequences from precursor tRNA transcripts. medlineplus.gov This is a critical step in generating functional tRNAs. medlineplus.govmedlineplus.gov
tRNA Modification and Stability: The HSD10-TRMT10C sub-complex also facilitates the methylation at position 9 of mitochondrial tRNAs, a modification that enhances their stability and proper function. nih.gov
The proper synthesis of mitochondrial proteins, which is heavily reliant on these mature tRNAs, is essential for assembling the protein complexes of the electron transport chain, the primary machinery for cellular energy production. medlineplus.govmedlineplus.gov Consequently, dysfunction in HSD10's role in tRNA processing can lead to severe mitochondrial dysfunction. medlineplus.gov
Table 1: Components of the Mitochondrial RNase P Complex
| Component | Alternative Name(s) | Function in the Complex | Citation |
| HSD10 | MRPP2, SCHAD, ERAB | Structural subunit, essential for complex integrity and tRNA processing | wikipedia.orgnih.gov |
| TRMT10C | MRPP1 | Methyltransferase, modifies tRNA for stability | nih.govoup.com |
| PRORP | MRPP3 | Catalytic subunit, cleaves precursor tRNA | nih.govmedlineplus.gov |
Research has demonstrated that HSD10 has a non-enzymatic function that is crucial for maintaining the structural and functional integrity of mitochondria. nih.gov Loss-of-function studies have shown that a deficiency in HSD10, independent of its enzymatic activity, leads to significant mitochondrial defects. nih.govnih.gov
Mitochondrial Morphology: Mutations in the HSD17B10 gene are associated with altered mitochondrial morphology. wikipedia.org Studies in patient fibroblasts have revealed disorganized and fragmented mitochondria compared to healthy controls. researchgate.net
Cell Survival: Experiments have shown that the absence of HSD10's non-enzymatic function can trigger apoptotic cell death. nih.gov This suggests HSD10 plays a protective role, helping mitochondria withstand metabolic stress. nih.gov This protective capacity is not dependent on its ability to break down isoleucine, indicating a purely structural or regulatory role in this context. nih.govnih.gov
Mitochondrial Quality Control: HSD10 is also implicated in mitochondrial quality control pathways, such as the Parkin/PINK1 pathway, which is responsible for clearing damaged mitochondria. nih.govmdpi.com
These findings underscore that a key role of HSD10 is to act as a scaffold or chaperone-like protein that preserves mitochondrial architecture and prevents the initiation of cell death pathways under stress. nih.gov
The mitochondrial permeability transition pore (mPTP) is a protein complex in the inner mitochondrial membrane. mdpi.com Its prolonged opening can lead to mitochondrial swelling, rupture, and subsequent cell death, and is a key event in various neurodegenerative diseases. mdpi.comjohnshopkins.edu
HSD10 has been shown to interact with key regulators of the mPTP, most notably cyclophilin D (CypD). nih.gov
HSD10-CypD Interaction: HSD10 and cyclophilin D can form a stable complex within the mitochondrial matrix. nih.gov This interaction is thought to regulate the opening of the mPTP.
Modulation of Pore Opening: The binding of HSD10 to cyclophilin D may prevent CypD from inducing the opening of the permeability pore, thereby protecting the mitochondrion from collapse. nih.gov
Relevance to Alzheimer's Disease: In the context of Alzheimer's disease, it has been proposed that the binding of amyloid-beta (Aβ) to HSD10 could disrupt the protective HSD10-CypD interaction. This would leave cyclophilin D free to promote mPTP opening, leading to mitochondrial dysfunction and neuronal death. nih.gov
This interaction places HSD10 as a potential gatekeeper of mitochondrial viability, with its inhibitors potentially modulating this critical function.
Pathophysiological Implications of Hsd10 Dysregulation
HSD10 in Neurodegenerative Disorders
Alterations in the levels and activity of HSD10 are linked to both age-related and infantile neurodegenerative conditions. mdpi.combiorxiv.org Elevated levels of HSD10 are observed in the brains of individuals with Alzheimer's disease, suggesting a role in the pathogenesis of this common form of dementia. nih.govmdpi.com Conversely, mutations in the HSD17B10 gene that lead to a deficiency of the enzyme are the cause of a rare and severe form of infantile neurodegeneration. medtextpublications.comorpha.net
Overexpression of HSD10 is a notable feature in the brains of Alzheimer's disease (AD) patients. nih.gov This multifunctional enzyme, also known as amyloid-β (Aβ) binding alcohol dehydrogenase (ABAD), is implicated in the progression of AD through its interactions with the Aβ peptide, leading to mitochondrial dysfunction and exacerbating neuronal stress. nih.govbiorxiv.org
A key aspect of HSD10's involvement in Alzheimer's disease is its interaction with the amyloid-β (Aβ) peptide, a primary component of the characteristic plaques found in AD brains. nih.govbiorxiv.org HSD10 is considered a major binding partner for Aβ within the mitochondrial matrix. mdpi.com This interaction is believed to enhance the neurotoxic effects of Aβ, contributing significantly to the mitochondrial dysfunction observed in AD. mdpi.combiorxiv.org
The binding of Aβ to HSD10 can trigger a cascade of detrimental events within the mitochondria, including increased production of reactive oxygen species (ROS), leading to heightened oxidative stress. biorxiv.orgbiorxiv.org This interaction can also inhibit the activity of mitochondrial complex IV, disrupt ATP production, and lead to the release of cytochrome c from the mitochondria, a key step in initiating apoptosis or programmed cell death. biorxiv.orgbiorxiv.org The consequence of this HSD10-Aβ interplay is significant mitochondrial damage and neuronal destruction. biorxiv.orgbiorxiv.org Studies have shown that the overexpression of HSD10 can amplify the mitochondrial toxicity mediated by Aβ. nih.gov Interestingly, recent research suggests that HSD10 overexpression can induce pathological changes and cytotoxicity even in the absence of Aβ, particularly under conditions of glucose deprivation that force reliance on mitochondrial respiration. biorxiv.org
The interaction between HSD10 and Aβ is a critical factor in the progression of AD-related pathology. The following table summarizes key findings related to this interaction and the resulting mitochondrial dysfunction.
| Finding | Implication for Alzheimer's Disease Pathogenesis |
| HSD10 is a primary binding partner of Aβ within mitochondria. mdpi.com | This interaction localizes and potentially concentrates the toxic effects of Aβ within a critical organelle for neuronal function. |
| The HSD10-Aβ interaction enhances Aβ's neurotoxic effects. mdpi.combiorxiv.org | This suggests that HSD10 is not a passive bystander but an active participant in the neurodegenerative process. |
| The interplay leads to increased ROS production and oxidative stress. biorxiv.orgbiorxiv.org | This contributes to the widespread cellular damage observed in the brains of AD patients. |
| Inhibition of mitochondrial complex IV and altered ATP levels are consequences. biorxiv.orgbiorxiv.org | This directly impairs the energy production capacity of neurons, leading to functional deficits and eventual cell death. |
| The interaction promotes the release of cytochrome c. biorxiv.orgbiorxiv.org | This is a critical signal for initiating the apoptotic cascade, leading to the loss of neurons. |
| HSD10 overexpression alone can cause mitochondrial damage under specific metabolic conditions. biorxiv.org | This indicates that elevated HSD10 levels are a risk factor for neuronal health, independent of Aβ. |
The overexpression of HSD10, both independently and through its interaction with amyloid-β (Aβ), significantly impacts neuronal stress and cell survival pathways, contributing to the neurodegeneration seen in Alzheimer's disease. biorxiv.orgnih.gov The enzymatic activity of HSD10 appears to be a primary driver of its cytotoxic effects, which are markedly worsened in an environment rich in Aβ. biorxiv.org
HSD10 overexpression can lead to increased cellular stress and apoptosis. biorxiv.org This is, in part, due to the mitochondrial dysfunction it induces, which includes increased oxidative stress and impaired energy metabolism. biorxiv.orgbiorxiv.org Furthermore, HSD10 has a non-enzymatic role in maintaining mitochondrial integrity. nih.govcapes.gov.br Paradoxically, while a certain level of HSD10 is essential for mitochondrial structure and cell survival, its high overexpression can lead to mitochondrial matrix condensation and a loss of cristae structure, ultimately causing mitochondrial dysfunction. tandfonline.com This suggests that the cellular consequences of HSD10 are highly dependent on its expression levels.
The dysregulation of HSD10 can also influence cell survival through its interaction with other proteins. For example, HSD10 interacts with cyclophilin D, a key component of the mitochondrial permeability transition pore (mPTP). mdpi.commdpi.com The interplay between HSD10, Aβ, and cyclophilin D can enhance the opening of the mPTP, a critical event that can lead to apoptosis or necrosis. tandfonline.com
| Impact of HSD10 Overexpression | Effect on Neuronal Cells |
| Increased Enzymatic Activity | Primary factor in HSD10-mediated cytotoxicity, exacerbated by Aβ. biorxiv.org |
| Mitochondrial Dysfunction | Leads to increased oxidative stress, impaired energy production, and apoptosis. biorxiv.orgbiorxiv.org |
| Altered Mitochondrial Structure | High levels of HSD10 can disrupt mitochondrial morphology, leading to dysfunction. tandfonline.com |
| Interaction with Cyclophilin D | Can promote the opening of the mitochondrial permeability transition pore, leading to cell death. mdpi.commdpi.comtandfonline.com |
| Essential for Mitochondrial Integrity | Loss-of-function demonstrates a requirement for HSD10 in maintaining mitochondrial structure and cell survival, independent of its enzymatic activity. nih.govcapes.gov.br |
A crucial function of HSD10 is its role in the metabolism of neurosteroids, which are critical for normal cognitive function. nih.govnih.gov HSD10 catalyzes the oxidative inactivation of several neuroactive steroids, including 17β-estradiol and allopregnanolone (B1667786). nih.govmdpi.com The overexpression of HSD10 in Alzheimer's disease (AD) is therefore thought to disrupt the delicate balance of these neuroprotective compounds in the brain. mdpi.comnih.gov
17β-estradiol, for instance, is known to have neuroprotective effects and acts as an antioxidant within mitochondria. mdpi.commedtextpublications.com By accelerating the conversion of 17β-estradiol to the less active estrone, elevated levels of HSD10 in the brains of AD patients could diminish this protective capacity, leaving neurons more vulnerable to oxidative stress and other insults. mdpi.commedtextpublications.com Similarly, allopregnanolone is a positive modulator of the GABA-A receptor, and its metabolism by HSD10 can alter neuroexcitability. pnas.orgmdpi.com An imbalance in allopregnanolone levels due to HSD10 overexpression could contribute to the neurological symptoms associated with AD. mdpi.com
The disruption of neurosteroid homeostasis by overexpressed HSD10 represents another significant mechanism through which this enzyme may contribute to the pathogenesis of AD. nih.govresearchgate.net
| Neurosteroid | Function | Impact of HSD10 Overexpression in AD |
| 17β-estradiol | Neuroprotective, antioxidant in mitochondria. mdpi.commedtextpublications.com | Increased inactivation to estrone, reducing neuroprotection and increasing vulnerability to oxidative stress. mdpi.commedtextpublications.com |
| Allopregnanolone | Positive modulator of the GABA-A receptor, influences neuroexcitability. pnas.orgmdpi.com | Altered metabolism may lead to an imbalance, potentially contributing to neurological deficits. mdpi.com |
While overexpression of HSD10 is linked to Alzheimer's disease, a deficiency of this enzyme, resulting from mutations in the HSD17B10 gene, leads to a distinct and severe neurological disorder known as HSD10 disease or HSD10 deficiency. mdpi.comorpha.net This rare, X-linked metabolic disorder typically manifests as a progressive neurodegeneration in infancy. medtextpublications.comorpha.net
The clinical presentation of HSD10 deficiency is heterogeneous but often includes a neonatal form with severe metabolic acidosis and a more classical infantile form. orpha.net The infantile form is characterized by a period of apparently normal early development followed by a rapid regression of motor and cognitive skills, epilepsy, and progressive visual and hearing impairment, often leading to death in early childhood. orpha.net The disease is considered a mitochondrial disorder due to the enzyme's localization and the evidence of mitochondrial dysfunction in affected individuals. orpha.netmedlink.com
HSD10 disease is caused by mutations in the HSD17B10 gene, located on the Xp11.2 chromosome. medtextpublications.complos.org A variety of mutations have been identified, with missense mutations being a common cause of the severe infantile neurodegenerative phenotype. medtextpublications.commdpi.com These mutations result in a loss-of-function of the HSD10 protein. mdpi.com
One of the most prevalent mutations is a c.388C>T transition, leading to an arginine to cysteine substitution at position 130 of the protein (p.R130C). mdpi.com This particular mutation is found in approximately half of all diagnosed cases and is often associated with a more severe clinical course. mdpi.com Other missense mutations, such as p.V65L, have also been identified and linked to the characteristic features of HSD10 deficiency, including refractory epilepsy and choreoathetosis. plos.org
Interestingly, not all mutations in HSD17B10 lead to the severe infantile neurodegeneration. A silent mutation (R192R) has been associated with a non-progressive, syndromic form of X-linked intellectual disability (MRXS10), where isoleucine metabolism appears to be normal. medtextpublications.commdpi.complos.org This suggests that different mutations can have varying impacts on the multiple functions of the HSD10 protein. medtextpublications.com While some mutations may primarily affect the enzyme's catalytic activity in isoleucine metabolism, others might disrupt its non-enzymatic roles, such as its contribution to mitochondrial tRNA maturation or its structural role in maintaining mitochondrial integrity. mdpi.commedtextpublications.com The development of symptoms in HSD10 disease is thought to be largely independent of the defect in isoleucine metabolism, pointing towards the disruption of other crucial mitochondrial functions as the primary pathogenic mechanism. mdpi.commedlink.com
| Mutation Type | Gene | Associated Phenotype | Key Characteristics |
| Missense Mutation (e.g., p.R130C, p.V65L) | HSD17B10 | HSD10 Deficiency (Infantile Neurodegeneration) orpha.netmdpi.complos.org | Progressive psychomotor regression, epilepsy, cardiomyopathy, mitochondrial dysfunction. orpha.net |
| Silent Mutation (e.g., R192R) | HSD17B10 | X-linked Syndromic Intellectual Disability (MRXS10) medtextpublications.commdpi.complos.org | Non-progressive intellectual disability, choreoathetosis, abnormal behavior, with normal isoleucine metabolism. mdpi.complos.org |
| Gene Duplication | HSD17B10 | Idiopathic Intellectual Disability plos.org | Intellectual disability. |
HSD10 Deficiency and Infantile Neurodegeneration
Metabolic Consequences of Impaired Isoleucine Catabolism
A primary enzymatic function of HSD10 is its role as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase in the catabolism of the branched-chain amino acid isoleucine. medlink.comresearchgate.net Deficiency in this function leads to an inborn error of metabolism historically known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, now more commonly referred to as HSD10 disease. nih.govmdpi.com
The impairment of this specific step in the isoleucine degradation pathway results in the accumulation and urinary excretion of characteristic metabolites. researchgate.netorpha.net Hallmark biochemical findings include elevated levels of 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine. researchgate.netnih.govorpha.net The detection of these metabolites in urine organic acid analysis is a key diagnostic indicator for the disease. orpha.netresearchgate.net However, it is crucial to note that the severity of these biochemical abnormalities does not always correlate with the clinical phenotype. nih.gov Some individuals may exhibit these metabolic markers with few or no symptoms, while the severe neurodegenerative aspects of HSD10 disease are not primarily caused by the disruption of isoleucine metabolism itself. medlink.comnih.gov Unlike other organic acidurias, HSD10 disease does not typically involve severe metabolic crises in the neonatal period, although persistent lactic acidosis may occur, reflecting broader mitochondrial dysfunction. nih.govnih.gov
| Metabolite | Significance in HSD10 Dysregulation |
| 2-methyl-3-hydroxybutyrate | An intermediate in isoleucine catabolism; elevated levels in urine are a hallmark of HSD10 dehydrogenase dysfunction. researchgate.netorpha.net |
| Tiglylglycine | A conjugate of tiglyl-CoA, another intermediate in the isoleucine pathway; elevated levels are characteristic of the disorder. researchgate.netorpha.net |
| Lactic Acid | Elevated levels (lactic acidosis) are often present, indicating general mitochondrial energy failure rather than a specific defect in isoleucine breakdown. orpha.netnih.gov |
Mitochondrial Dysfunction in HSD10 Deficiency
The most severe clinical manifestations of HSD10 deficiency, such as progressive neurodegeneration and cardiomyopathy, are primarily attributed to mitochondrial dysfunction rather than the direct consequences of impaired isoleucine breakdown. researchgate.netresearchgate.net This dysfunction stems from a second, critical role of the HSD10 protein: it is an essential component of the mitochondrial ribonuclease P (RNase P) complex. medlink.comnih.govorpha.net
Mitochondrial RNase P is responsible for the crucial first step in processing polycistronic mitochondrial DNA (mtDNA) transcripts, specifically the cleavage and maturation of mitochondrial transfer RNAs (tRNAs). medlink.comorpha.net Pathogenic mutations in the HSD17B10 gene can disrupt the structure and stability of the HSD10 protein, impairing the assembly and function of the RNase P complex. medlink.comresearchgate.net This leads to deficient processing of mitochondrial tRNAs, resulting in an accumulation of unprocessed precursor transcripts and a subsequent failure in mitochondrial protein synthesis. nih.govresearchgate.net The resulting energy failure, or mitochondriopathy, disproportionately affects high-energy-demand tissues like the brain and heart, explaining the severe neurological and cardiac symptoms seen in patients. medlink.comresearchgate.net Evidence supporting this includes the observation of reduced activities and assembly of respiratory chain complexes I, III, IV, and V in affected patient tissues. nih.govresearchgate.net
HSD10 in Parkinson's Disease and Other Neurodegenerative Conditions
Beyond the rare HSD10 disease, alterations in HSD10 expression and function are implicated in more common age-related neurodegenerative disorders, notably Alzheimer's disease and Parkinson's disease. mdpi.combiorxiv.org
In the context of Alzheimer's disease (AD) , studies have found elevated levels of HSD10 in the brains of patients. mdpi.combiorxiv.org The enzyme can bind to the amyloid-β (Aβ) peptide, and this interaction is thought to exacerbate Aβ-mediated cytotoxicity and mitochondrial dysfunction, contributing to neuronal stress and cell death. mdpi.combiorxiv.org Even in the absence of Aβ, HSD10 overexpression alone can induce pathological changes and mitochondrial damage, particularly under conditions of glucose deprivation, which forces cells to rely on mitochondrial respiration. biorxiv.org
HSD10 in Oncological Research
HSD10 Overexpression in Specific Cancer Types
| Cancer Type | Significance of HSD10 Overexpression |
| Prostate Cancer | Overexpression is observed, particularly in metastatic disease, and is linked to poor prognosis. nih.govacs.org |
| Osteosarcoma (Bone Cancer) | Identified as a cancer type with elevated HSD10 levels. nih.govacs.orgacs.org |
| Colorectal Cancer | HSD10 overexpression has been noted. acs.org |
| Pheochromocytoma | Experimental overexpression accelerates cell growth and tumor formation in models. researchgate.netnih.gov |
Role in Cancer Cell Growth and Metabolism
Influence on Steroid Synthesis in Hormone-Dependent Cancers
In hormone-dependent cancers, such as certain types of breast and prostate cancer, HSD10's enzymatic activity in steroid metabolism is particularly relevant. nih.govacs.org The enzyme catalyzes the interconversion of various steroids, influencing the local concentration of potent hormones that can drive cancer cell proliferation. acs.orgnih.gov
For example, HSD10 can oxidize 17β-estradiol, a potent estrogen, to the less active estrone. acs.orgnih.gov However, it also catalyzes the conversion of 5α-androstanediol into the potent androgen dihydrotestosterone (B1667394) (DHT), which can be a crucial driver of prostate cancer growth. researchgate.netbioscientifica.com By modulating the balance of active and inactive steroids within the tumor microenvironment, HSD10 can contribute to the hormonal stimulation of cancer growth. nih.govmdpi.com This makes it a potential therapeutic target for disrupting the steroid synthesis pathways that fuel these malignancies. acs.orgacs.org
Targeting 17β Hydroxysteroid Dehydrogenase Type 10 for Therapeutic Intervention: Research Paradigms
Rationale for HSD10 Inhibition as a Therapeutic Strategy
17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme, has emerged as a significant target for therapeutic intervention in a range of pathologies, most notably neurodegenerative disorders like Alzheimer's disease and certain cancers. nih.govfigshare.combiorxiv.org This enzyme is involved in various metabolic pathways, including the metabolism of neurosteroids and the degradation of isoleucine. biorxiv.orgnih.govnih.gov
The rationale for inhibiting HSD10 stems from its multifaceted role in disease pathogenesis. In the context of Alzheimer's disease, HSD10 is overexpressed in the brains of patients. nih.govnih.gov It interacts with the amyloid-β (Aβ) peptide, a hallmark of the disease, exacerbating Aβ-mediated mitochondrial toxicity and neuronal stress. biorxiv.orgresearchgate.netbiorxiv.org This interaction can lead to mitochondrial dysfunction, a key factor in the progression of Alzheimer's. biorxiv.orgmdpi.com By inhibiting HSD10, researchers aim to mitigate this neurotoxicity and restore cellular homeostasis. researchgate.netmdpi.com
Furthermore, HSD10 catalyzes the oxidation of neuroprotective steroids such as 17β-estradiol and allopregnanolone (B1667786), converting them into their less active forms. nih.govresearchgate.netnih.gov The inhibition of HSD10 could therefore increase the local concentration of these neuroprotective steroids, potentially offering a therapeutic benefit. nih.govnih.govresearchgate.net Inhibitors are designed to either block the enzyme's catalytic activity or prevent its interaction with Aβ. nih.govacs.org The development of specific HSD10 inhibitors is seen as a promising approach to reduce senile neurodegeneration and may open new avenues for treating Alzheimer's disease. nih.govmdpi.com
Classes of HSD10 Inhibitors under Academic Investigation
Research into HSD10 inhibition has led to the exploration of several distinct classes of chemical compounds. These can be broadly categorized based on their core chemical structures. nih.govacs.org
Benzothiazole-Based Compounds
Benzothiazole-based compounds, particularly those with a urea (B33335) or thiourea (B124793) linker, represent a significant and extensively studied class of HSD10 inhibitors. mdpi.commdpi.comcore.ac.ukresearchgate.net These inhibitors have shown promise with some exhibiting low micromolar and even nanomolar inhibitory concentrations (IC₅₀). mdpi.comacs.org For instance, certain benzothiazolyl ureas have demonstrated IC₅₀ values in the range of 1–2 μM. mdpi.comnih.gov
Research has focused on structure-activity relationship (SAR) studies to optimize the potency and physicochemical properties of these compounds. mdpi.comacs.orgresearchgate.net Key findings indicate that substitutions on the phenyl ring and the benzothiazole (B30560) moiety are crucial for inhibitory activity. mdpi.commdpi.com For example, compounds with a 3-chloro and 4-hydroxy substitution on the phenyl ring, a small substituent at the 6-position of the benzothiazole, and a urea linker have been identified as potent inhibitors. mdpi.comnih.gov Some of these compounds have been shown to act via an uncompetitive or mixed-type mechanism of action. nih.govmdpi.com The development of these inhibitors was spurred by the discovery that the FDA-approved drugs frentizole (B1674154) and riluzole, which share the benzothiazole scaffold, can inhibit HSD10. mdpi.comresearchgate.net
Pyrazole-Pyrimidine Compounds
The pyrazole-pyrimidine scaffold is another class of compounds investigated as HSD10 inhibitors. nih.govacs.org A notable example from this class is AG18051, which has been identified as a potent inhibitor of HSD10. nih.govacs.org Co-crystallization studies have revealed that AG18051 forms a covalent adduct with amino acids in the active site of the human HSD10 enzyme in the presence of its NAD+ cofactor. nih.govacs.org This irreversible inhibition mechanism has been a subject of further study and optimization efforts. nih.govacs.org
Other Emerging Scaffolds
Beyond the major classes, research is ongoing to identify novel chemical scaffolds for HSD10 inhibition. mdpi.comrsc.org These efforts are driven by the need for inhibitors with diverse mechanisms of action and improved drug-like properties. One such emerging area includes 2-phenyl-1H-benzo[d]imidazole derivatives, which have been designed based on rational drug design and SAR studies. rsc.orgnih.gov One compound from this series demonstrated an IC₅₀ of 1.65 μM and showed the ability to alleviate cognitive impairment in a mouse model. rsc.org The exploration of such novel scaffolds is crucial for expanding the chemical space for HSD10 inhibitor development. rsc.org
Design Principles for HSD10 Modulators
The design of effective HSD10 modulators is guided by several key principles derived from structural biology and structure-activity relationship (SAR) studies. mdpi.comrsc.org A primary strategy involves rational design based on the crystal structure of HSD10, particularly the co-crystal structure with a bound inhibitor (PDB: 1U7T), which provides a theoretical basis for designing new inhibitors. nih.gov
A common approach is to divide a known inhibitor scaffold into different parts and modify each part systematically to understand its contribution to binding and activity. researchgate.net For benzothiazole-based inhibitors, for instance, the scaffold is often kept intact while substitutions are made on the benzothiazole ring and the attached phenyl ring to optimize interactions with the enzyme. mdpi.com
Key design considerations include:
Targeting the Active Site: Many inhibitors are designed to bind within the catalytic site of the enzyme, competing with the natural substrates. nih.gov
Allosteric Modulation: Some inhibitors may bind to sites other than the active site, altering the enzyme's conformation and activity.
Interrupting Protein-Protein Interactions: A distinct strategy focuses on developing molecules that block the interaction between HSD10 and the Aβ peptide, which is a key pathological event in Alzheimer's disease. researchgate.netmdpi.com
Improving Physicochemical Properties: A significant focus is on enhancing properties like cell permeability and metabolic stability to ensure that the inhibitors can reach their mitochondrial target in a cellular and in vivo context. nih.govacs.org This is often a challenge, as potent enzyme inhibitors may not necessarily be effective in a cellular environment. acs.org
Selectivity: Designing inhibitors that are selective for HSD10 over other related enzymes, such as other types of 17β-HSDs, is crucial to minimize off-target effects. nih.gov
The use of cellular assays, such as those employing the fluorogenic probe (-)-CHANA, is becoming increasingly important to evaluate the activity of newly designed inhibitors within a living cell, providing a more physiologically relevant assessment of their potential. biorxiv.orgacs.orgnih.gov
Structure-Activity Relationship (SAR) Studies
The development of potent and selective inhibitors for 17β-HSD10 has been significantly advanced through extensive structure-activity relationship (SAR) studies. These investigations have explored various chemical scaffolds, leading to the identification of key structural features that govern inhibitory activity. Several distinct classes of compounds have emerged from this research, including 2-phenyl-1H-benzo[d]imidazole derivatives, benzothiazolyl ureas, and steroidal inhibitors. acs.orgnih.gov
A notable example used as a positive control in some studies is 17β-HSD10-IN-1 , which is an orally active inhibitor with blood-brain barrier permeability. medchemexpress.com
2-phenyl-1H-benzo[d]imidazole Derivatives
A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated as novel 17β-HSD10 inhibitors. nih.govrsc.orgnih.govresearchgate.netpeeref.com The foundational 2-phenyl-1H-benzo[d]imidazole scaffold proved to be an advantageous starting point for designing inhibitors. nih.gov Analysis of the binding mode of an initial hit compound, H1 , revealed that the 2-phenyl-1H-benzo[d]imidazole core occupies the active site and forms a hydrogen bond with the amino group of Gln165. nih.gov A nearby hydrophobic cavity, formed by Leu22, Thr153, Pro198, and Phe201, suggested that introducing hydrophobic fragments could enhance inhibitory activity. nih.gov This led to the development of compound 33 , which demonstrated significantly improved inhibitory efficacy. nih.govnih.gov
| Compound | Structure/Modifications | 17β-HSD10 IC50 (µM) |
| H1 | 2-phenyl-1H-benzo[d]imidazol-5-amine | - |
| compound 33 | N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 1.65 ± 0.55 |
| 17β-HSD10-IN-1 | Positive Control | 1.32 ± 0.62 |
This table presents a selection of 2-phenyl-1H-benzo[d]imidazole derivatives and their inhibitory concentrations against 17β-HSD10.
Benzothiazolyl Urea Derivatives
The benzothiazolyl urea scaffold has been extensively investigated for 17β-HSD10 inhibition. le.ac.ukmdpi.comresearchgate.netscispace.com SAR studies on this class have highlighted several key structural motifs crucial for inhibitory activity. researchgate.net These studies have systematically explored modifications to the benzothiazole moiety, the urea linker, and the phenyl moiety. scispace.com This work has led to the identification of submicromolar inhibitors, which represent the most potent compounds in the benzothiazolylurea class to date. le.ac.ukresearchgate.net For instance, inhibitors 9 and 11 from one study were found to be potent, cell-penetrable, and showed bioavailability after oral administration in preclinical studies. le.ac.uk
| Compound | Key Structural Features | 17β-HSD10 IC50 (µM) |
| Compound 6 | Benzothiazolylurea derivative | ~0.3 |
| Compound 9 | Benzothiazolylurea derivative | ~0.3 |
| Compound 11 | Benzothiazolylurea derivative | ~0.3 |
| Compound 12 | Benzothiazolylurea derivative | ~0.3 |
This table showcases potent benzothiazolylurea-based inhibitors of 17β-HSD10 and their submicromolar inhibitory concentrations.
Steroidal Inhibitors
Steroidal derivatives represent another important class of 17β-HSD10 inhibitors. acs.orgnih.govresearchgate.net One study focused on designing derivatives with an acidic hemiester substituent at the C-3 position of the steroid skeleton. acs.orgnih.gov This approach led to the identification of compounds 22 and 23 as the most potent inhibitors within that series. acs.orgnih.gov Compound 23 was found to be non-toxic to HEK-293 cells and capable of inhibiting 17β-HSD10 in a cellular environment. acs.orgnih.gov The most potent steroidal inhibitors described in the literature include RM-532-46 and D-3,7 . nih.gov
| Compound | Structure/Modifications | 17β-HSD10 IC50 (µM) |
| Compound 22 | Steroidal C-3 hemiester | 6.95 ± 0.35 |
| Compound 23 | Steroidal C-3 hemiester | 5.59 ± 0.25 |
This table highlights steroidal hemiester derivatives and their inhibitory activity against 17β-HSD10.
Rational Design Approaches
The rational design of 17β-HSD10 inhibitors has been heavily reliant on the elucidated crystal structure of the enzyme, particularly the co-crystal complex with a bound inhibitor (PDB: 1U7T). nih.gov This structural information provides a theoretical basis for designing novel inhibitors with improved potency and selectivity. nih.gov
Researchers have employed computer-aided drug design (CADD) and high-throughput screening (HTS) to identify promising scaffolds, such as the benzimidazole (B57391) fragment. nih.gov The design of 2-phenyl-1H-benzo[d]imidazole derivatives, for example, was based on the analysis of the inhibitor binding pocket. nih.govrsc.orgresearchgate.net Docking studies of initial hits informed the subsequent modifications to optimize interactions with key residues in the active site. nih.gov
The mechanisms of action for these rationally designed inhibitors can vary. They are generally designed to either block the catalytic activity of the enzyme or to modulate the interaction of 17β-HSD10 with amyloid-β (Aβ). acs.orgnih.gov For instance, the pyrazole-pyrimidine compound AG18051 is a potent inhibitor that forms a covalent adduct with amino acids in the active site in the presence of the NAD+ cofactor. acs.orgnih.gov The design of inhibitors that interact with both the cofactor-binding and substrate-binding regions of the enzyme is a strategy to optimize potency and specificity. bioscientifica.com
The development of steroidal inhibitors has also benefited from rational design. Following the identification of an initial androsterone (B159326) derivative as a steroidal inhibitor, new analogs were synthesized to enhance metabolic stability, improve selectivity over other 17β-HSD isoforms, and optimize inhibitory potency. researchgate.net
Mechanistic Insights into 17β Hydroxysteroid Dehydrogenase Type 10 Inhibition
Binding Modes and Active Site Interactions of Inhibitors
The crystal structure of HSD10 reveals a flexible active site that accommodates a wide range of substrates. nih.gov Inhibitors of HSD10 are generally designed to either directly block this catalytic site or to interfere with the protein's interaction with other molecules, such as the amyloid-β peptide. nih.gov
While detailed crystallographic data on the binding of 17β-Hsd10-IN-3 to HSD10 is not publicly available, its classification as a competitive inhibitor suggests that it directly interacts with the enzyme's active site, competing with the natural substrate. nih.gov For context, in silico docking studies of other inhibitors, such as the pyrazole-based compound 1 , predict specific interactions within the active site. These include the formation of hydrogen bonds with amino acid residues like Valine 65, Alanine 63, and Glycine 93. nih.gov Additionally, interactions with bridging water molecules connected to other residues such as Glycine 23, Glycine 17, and Leucine 22 have been predicted for some inhibitors. nih.gov It is plausible that 17β-Hsd10-IN-3, being a steroidal derivative, also forms key hydrogen bonds and hydrophobic interactions within this active pocket, thereby blocking substrate access.
Kinetic Characterization of HSD10 Inhibition
The inhibitory potency and mechanism of 17β-Hsd10-IN-3 have been characterized through kinetic studies. The compound, also referred to as compound 23 in the primary literature, is a steroidal derivative featuring a C-3 hemiester moiety. nih.govnih.gov
17β-Hsd10-IN-3 has been identified as a potent inhibitor of HSD10 with a half-maximal inhibitory concentration (IC₅₀) of 5.59 ± 0.25 μM when 17β-estradiol is used as the substrate. nih.govacs.org Further kinetic analysis was performed to elucidate its mechanism of action. The resulting data, when visualized using a Hanes-Woolf plot, confirmed that 17β-Hsd10-IN-3 acts as a competitive inhibitor of HSD10. nih.gov This type of inhibition is characterized by the inhibitor binding only to the free enzyme, not the enzyme-substrate complex, thereby increasing the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).
Inhibitory Activity of 17β-Hsd10-IN-3 against HSD10
| Compound | Substrate | IC₅₀ (μM) | Inhibition Type |
|---|---|---|---|
| 17β-Hsd10-IN-3 (compound 23) | 17β-Estradiol | 5.59 ± 0.25 | Competitive |
| 17β-Hsd10-IN-3 (compound 23) | Allopregnanolone (B1667786) | ~15.25 | Not specified |
Influence on HSD10 Conformation and Stability
The binding of an inhibitor to an enzyme can induce conformational changes that may affect the enzyme's stability. For HSD10, studies with other inhibitors have provided insight into this phenomenon. For instance, the binding of the inhibitor compound 1 to HSD10 has been shown to decrease the thermal stability of the protein in a concentration-dependent manner. nih.gov This reduction in the melting temperature suggests that the formation of the inhibitor-enzyme complex leads to a less stable conformation compared to the unbound enzyme. nih.gov This is consistent with the understanding that structurally dynamic loops within the HSD10 active site can undergo conformational changes upon substrate or inhibitor binding. nih.gov
While specific experimental data on the influence of 17β-Hsd10-IN-3 on the conformation and stability of HSD10 is not available, its nature as a competitive inhibitor that binds to the active site makes it plausible that it also induces a conformational shift upon binding. However, without direct experimental evidence, it remains unconfirmed whether this would lead to a stabilization or destabilization of the HSD10 protein.
Future Directions and Unexplored Avenues in 17β Hydroxysteroid Dehydrogenase Type 10 Inhibitor Research
Development of Next-Generation HSD10 Modulators
The quest for potent and specific HSD10 inhibitors has led to the exploration of diverse chemical scaffolds. Early efforts identified compounds like AG18051, a pyrazole-pyrimidine derivative that acts as a suicide inhibitor by forming a covalent adduct with NAD+ in the enzyme's active site. acs.orgacs.org However, the focus is now shifting towards developing next-generation modulators with improved properties.
Recent advancements include the identification of novel benzothiazole-based ureas and steroidal derivatives. acs.orgmdpi.com For instance, through high-throughput screening of nearly 350,000 drug-like molecules, two new series of potent 17β-HSD10 inhibitors with low nanomolar potency have been discovered. acs.orgnih.gov These inhibitors exhibit un- or non-competitive inhibition with respect to the cofactor NADH, offering potential for greater specificity compared to previously identified competitive inhibitors. acs.org
Furthermore, structure-activity relationship (SAR) studies are guiding the rational design of new inhibitors. nih.gov For example, the development of submicromolar benzothiazolylurea-based inhibitors has been guided by SAR studies of earlier compounds. nih.gov The goal is to create molecules with enhanced inhibitory activity, improved physicochemical properties for better cell penetration, and minimal off-target effects. nih.govresearchgate.net
Table 1: Examples of HSD10 Inhibitors and their Characteristics
| Compound Class | Example(s) | Mechanism of Action | Key Findings |
| Pyrazole-pyrimidine | AG18051 | Covalent adduct formation with NAD+ (suicide inhibitor) | Potent inhibitor, reduces mitochondrial dysfunction and oxidative stress. acs.orgacs.orgmdpi.combiorxiv.orgnih.gov |
| Benzothiazole-based ureas | Compound 34, Compounds 9 & 11 | Uncompetitive or non-competitive inhibition | Nanomolar potency, cell penetrable, potential for AD treatment. nih.govbiorxiv.orgresearchgate.net |
| Steroidal derivatives | RM-532-46, D-3,7, Compounds 22 & 23 | Inhibition of catalytic activity | Identified as potent inhibitors, with compound 23 showing no cytotoxicity in HEK-293 cells. acs.orgnih.govresearchgate.net |
| Fused pyrazole | AG18051 | Suicide inhibitor | Protects cultured SH-SY5Y cells from Aβ-mediated cytotoxicity. acs.org |
| Repurposed drugs | Risperidone, Methylene blue | Inhibition of HSD10 activity | Identified as potential HSD10 inhibitors, though may lack desired potency. acs.org |
Investigation of HSD10 in Novel Pathological Contexts
While the link between HSD10 and Alzheimer's disease is well-established, with elevated levels of the enzyme found in the brains of patients, its role in other pathologies is an expanding area of research. mdpi.comresearchgate.netnih.govnih.gov Overexpression of HSD10 has been implicated in prostate cancer and osteosarcoma, suggesting that HSD10 inhibitors could have therapeutic potential in oncology. acs.orgnih.gov In some cancers, elevated HSD10 levels correlate with poor treatment response, making it a promising target for novel cancer therapies. nih.gov
The enzyme's involvement extends to other neurodegenerative disorders like Parkinson's disease and even rare genetic conditions. biorxiv.orgmdpi.com Mutations in the HSD17B10 gene, which encodes for HSD10, cause HSD10 deficiency, a rare X-linked metabolic disorder leading to progressive neurodegeneration in infants. biorxiv.orgorpha.net This highlights the enzyme's critical role in normal neuronal development and function. biorxiv.org
Furthermore, recent studies have begun to explore the role of HSD10 in astrocytes, a type of glial cell in the brain. nih.govnih.goveneuro.org Research indicates that HSD10 is upregulated in astrocytes under conditions of ischemic and amyloidogenic stress, and its inhibition can counter some of the damaging effects. nih.govnih.gov This opens up new avenues for investigating HSD10's role in the broader context of neuroinflammation and brain injury. eneuro.org
Integration of Advanced Preclinical Models and Omics Technologies
To better understand the multifaceted roles of HSD10 and accelerate inhibitor development, researchers are increasingly turning to advanced preclinical models and "omics" technologies. The use of genetically modified cell lines, such as HEK-293 cells overexpressing HSD10, allows for the screening and characterization of inhibitors in a cellular context. acs.orgbiorxiv.org Moreover, the development of novel cell-based assays provides a platform for evaluating the ability of inhibitors to mitigate HSD10-driven pathology. biorxiv.org
Animal models, including transgenic mice, have been instrumental in studying the in vivo effects of HSD10 overexpression and inhibition. mdpi.combiorxiv.org These models allow for the investigation of the enzyme's role in disease progression and the preclinical evaluation of potential therapeutics. acs.orgnih.gov
The integration of omics technologies, such as lipidomics, is providing a more comprehensive view of the metabolic consequences of HSD10 modulation. researchgate.net By analyzing the global lipid profiles of cells, researchers can gain insights into how HSD10 influences cellular metabolism and identify potential biomarkers for disease and treatment response. researchgate.net
Elucidation of Broader Biological Networks Influenced by HSD10 Modulation
HSD10 is a multifunctional protein with roles extending beyond its catalytic activity in steroid metabolism. mdpi.comresearchgate.netnih.govnih.govnih.gov It is also a component of the mitochondrial RNase P complex, which is essential for processing mitochondrial tRNA. mdpi.comresearchgate.netnih.govorpha.net This dual functionality complicates the understanding of how HSD10 modulation impacts cellular processes. Future research will need to dissect the enzymatic and non-enzymatic functions of HSD10 to fully grasp the consequences of its inhibition. nih.gov
The enzyme is also known to interact with amyloid-β (Aβ) peptide, a key player in Alzheimer's disease, potentially exacerbating Aβ-induced mitochondrial toxicity. acs.orgmdpi.combiorxiv.orgbiorxiv.org Understanding the intricacies of the HSD10-Aβ interaction is crucial for developing therapies that specifically target this pathological interplay. biorxiv.org
Furthermore, HSD10 is involved in the metabolism of various substrates, including neurosteroids like allopregnanolone (B1667786) and 17β-estradiol, which have neuroprotective effects. acs.orgresearchgate.netmdpi.commdpi.com By modulating the levels of these neurosteroids, HSD10 can influence neuronal excitability and survival. acs.orgmdpi.com Elucidating the broader biological networks influenced by HSD10 will provide a more complete picture of its physiological and pathological roles.
Addressing Challenges in HSD10 Inhibitor Research
Despite significant progress, several challenges remain in the field of HSD10 inhibitor research. One major hurdle is the development of inhibitors with high specificity to avoid off-target effects, particularly given the enzyme's multiple functions and broad substrate specificity. acs.orgnih.gov The discovery of non-competitive and uncompetitive inhibitors represents a significant step forward in this regard. acs.org
Another challenge is ensuring that inhibitors can effectively cross the blood-brain barrier to reach their target in the central nervous system for the treatment of neurodegenerative diseases. nih.gov In vivo pharmacokinetic studies are crucial for evaluating the bioavailability and brain penetration of new compounds. nih.gov
Finally, a deeper understanding of the distinct roles of HSD10 in different cell types, such as neurons versus astrocytes, is needed. nih.govnih.gov The observation that HSD10 overexpression has contrasting effects on mitochondrial respiration in different cell types highlights the complexity of its function and the need for cell-type-specific therapeutic strategies. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
